molecular formula C11H16N2O2 B8811548 N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine CAS No. 6314-55-2

N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine

Cat. No.: B8811548
CAS No.: 6314-55-2
M. Wt: 208.26 g/mol
InChI Key: OENCDYVUUXJNLG-UHFFFAOYSA-N
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Description

N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

6314-55-2

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C11H16N2O2/c1-3-12(4-2)9-10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

OENCDYVUUXJNLG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

P-nitrobenzyl bromide (5.0 g) was added to a methanol solution (50 mL) of diethylamine (16.9 g), and stirred at room temperature for 3 hours. Methanol was evaporated off from the reaction liquid under reduced pressure, and water was added to the resulting residue, and extracted with ethyl acetate. The organic layer was extracted with 1 N hydrochloric acid, and the aqueous layer was neutralized with aqueous ammonium solution. The aqueous layer was extracted with ethyl acetate, and the organic layer was dried with anhydrous magnesium sulfate, and then the solvent was evaporated off under reduced pressure to obtain N,N-diethyl-N-(4-nitrobenzyl)amine (4.8 g) as an orange oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2.11 g (14 mmol) of 4-nitrobenzaldehyde in 50 mL dichloroethane was added diethylamine (1.13 g, 15.4 mmol) followed by sodium triacetoxyborohydride (4.45 g, 21 mmol). The mixture was stirred at room temperature overnight. A solution of saturated aqueous sodium bicarbonate (25 mL) was added to the reaction mixture and the resulting solution was extracted with ethyl acetate (1×150 mL, 2×50 mL). The combined organic extract was dried (sodium sulfate), filtered, and solvent removed under reduced pressure to provide crude N-ethyl-N-(4-nitrobenzyl)ethanamine as an oil (4.0 g). The material was used in the next step without further purification.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

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